N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by a complex molecular structure that includes a pyrrolidine ring and a cyclopropyl group, which are significant for its pharmacological properties.
The compound has been referenced in various scientific literature and patent documents, highlighting its synthesis and potential applications in drug development. Notably, the European patent EP3746432B1 and other patent applications provide detailed descriptions of its synthesis and classification .
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine falls under the category of organic compounds, specifically amines. Its molecular formula is C16H25N3, indicating that it contains carbon, hydrogen, and nitrogen atoms. The compound is recognized for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems .
The synthesis of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine typically involves multi-step organic reactions. The key steps include:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice, and catalysts) to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine features a central ethylene diamine backbone with two substituents: a benzylpyrrolidine group and a cyclopropyl group.
The compound has a molecular weight of approximately 251.4 g/mol. Its structural formula can be represented as follows:
This structure contributes to its unique chemical properties and biological activity .
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine can participate in various chemical reactions typical for amines, including:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is hypothesized that the compound may act as a modulator or inhibitor of specific receptors related to neurotransmission.
Research indicates that compounds with similar structures often exhibit affinity for serotonin or dopamine receptors, suggesting potential applications in treating psychiatric disorders .
The physical properties of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine include:
The chemical properties include:
Relevant data from studies indicate that these properties influence its behavior in biological systems and its potential therapeutic efficacy .
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has potential applications in various fields:
These applications highlight the importance of this compound in advancing medicinal chemistry and therapeutic interventions .
The structural motif of N-benzyl heterocyclic amines represents a privileged scaffold in medicinal chemistry, with N1-((1-benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine emerging as a sophisticated evolution of this framework. This compound belongs to a class of molecules featuring diamine extensions from benzyl-substituted nitrogen heterocycles (piperidine or pyrrolidine), which gained significant attention in the 2010-2020 period for their potential in central nervous system (CNS) targeting [6]. Its design reflects contemporary strategies in lead optimization, where medicinal chemists systematically modify core structures to enhance target affinity and pharmacokinetic properties. The incorporation of the cyclopropyl moiety directly attached to the diamine nitrogen represents a strategic approach to modulate electron density and conformational restriction, potentially enhancing receptor selectivity compared to earlier analogues like the simpler N1-benzylpiperidine derivatives [6].
The emergence of this specific compound coincides with increased understanding of three-dimensional structural requirements for G-protein-coupled receptor (GPCR) interactions. Molecular complexity is increased through the pyrrolidinylmethyl extension, distinguishing it from first-generation compounds like the clinically approved N-benzylpiperidine drugs. The synthesis and evaluation of such structurally complex diamines became feasible with advances in asymmetric synthesis and computational chemistry, enabling precise stereochemical control over the multiple chiral centers often present in these molecules [6]. This compound exemplifies the trend toward sp³-rich scaffolds in modern drug discovery, contrasting with flat aromatic systems historically dominant in medicinal chemistry libraries.
This diamino compound exhibits structural features predictive of CNS bioavailability and neurotransmitter receptor engagement. The benzylpyrrolidine component facilitates crucial cation-π interactions with aromatic amino acid residues in target proteins, particularly within the orthosteric and allosteric sites of aminergic GPCRs [6]. The ethylenediamine linker, strategically modified with a cyclopropyl group, creates steric and electronic modulation of the terminal nitrogen's basicity, potentially fine-tuning receptor affinity while maintaining favorable blood-brain barrier permeability. This molecular architecture suggests potential activity against neurological targets including dopamine, serotonin, and histamine receptors, which are implicated in disorders ranging from depression to neurodegenerative conditions [6].
The cyclopropyl modification represents a strategic approach to influence metabolic stability. Compared to bulkier alkyl groups like isopropyl (found in the analogue CID 66565107) or unsubstituted terminal amines (as in CID 66565076), the cyclopropyl group provides intermediate steric bulk that may protect against first-pass metabolism while maintaining conformational flexibility essential for target engagement [3] [5]. This balance potentially enhances the compound's metabolic half-life and oral bioavailability. Additionally, the compound's structural similarity to ligands targeting trace amine-associated receptors (TAARs) and imidazoline receptors suggests unexplored potential for modulating metabolic pathways involved in energy homeostasis, insulin sensitivity, and sympathetic nervous system regulation [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7